1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
Description
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-13-3-6-17(14(2)11-13)21-7-9-22(10-8-21)25(23,24)18-12-15(19)4-5-16(18)20/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZZDXIHCRKRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The dichlorobenzenesulfonyl group is introduced through a sulfonylation reaction, and the dimethylphenyl group is added via a subsequent substitution reaction. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. Continuous flow chemistry and automated systems are often employed to maintain consistency and efficiency. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions.
Substitution: Nucleophilic substitution reactions are common, with reagents like sodium hydride (NaH) and various alkyl halides. These reactions are usually conducted in aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an essential intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. It can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.
Biology
- Biological Studies : Researchers utilize this compound to explore its interactions with biomolecules and cellular pathways. Its potential to modulate biological activity makes it a candidate for studying receptor interactions and signaling pathways.
Medicine
- Therapeutic Potential : There is ongoing research into the compound's potential as a therapeutic agent. Its structure suggests possible applications in drug development targeting specific diseases, particularly those related to the central nervous system.
Industry
- Advanced Materials Production : The compound is employed in producing advanced materials and chemical intermediates. Its unique properties lend themselves to applications in fine chemicals and specialty materials .
Case Study 1: Drug Development
A study explored the potential of 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine as a lead compound for developing drugs targeting serotonin receptors. The compound demonstrated significant binding affinity to various serotonin receptor subtypes, indicating its potential as a therapeutic agent for mood disorders .
Case Study 2: Material Science
In material science applications, the compound was utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers showed promise for use in high-performance applications such as coatings and composites.
Mechanism of Action
The mechanism by which 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical reactions. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with sulfonyl or aryl substituents are widely studied for their structural and functional diversity. Below is a comparative analysis of 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Lipophilicity :
- Chlorine and bromine atoms on the sulfonyl group (e.g., 2,5-dichloro or 4-bromo) increase lipophilicity, enhancing blood-brain barrier penetration .
- Methoxy groups reduce lipophilicity but improve solubility, as seen in 2,5-dimethoxy derivatives .
Biological Activity Trends :
- Halogenated sulfonyl groups (Cl, Br) correlate with cytotoxic or antimicrobial activity, as observed in compounds tested against cancer cell lines .
- Arylpiperazines with extended alkyl chains (e.g., phthalimido-butyl) show high receptor selectivity, such as 5-HT₁A binding .
Synthetic Flexibility :
- The piperazine core allows modular substitution, as demonstrated by microwave-assisted synthesis of arylpiperazines with yields up to 95% .
- Sulfonyl chloride intermediates enable efficient derivatization, as seen in the preparation of 1N-acylsulfonylpiperazines .
Pharmacokinetic Considerations :
Biological Activity
1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C₁₈H₂₂Cl₂N₂O₂S
- Molecular Weight : 392.35 g/mol
- CAS Number : 1429908-35-9
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a suitable base. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.
Antimicrobial Properties
Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial activity. A study found that derivatives similar to this compound showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Activity
Several studies have reported the anticancer properties of piperazine derivatives. For instance, a derivative related to this compound demonstrated cytotoxic effects on human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological activities. Some studies have indicated that this compound may exhibit anxiolytic and antidepressant-like effects in animal models. These effects are hypothesized to be mediated by modulation of serotonin receptors .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various piperazine derivatives against clinical isolates. The results showed that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Standard Antibiotic | 8 | 16 |
| Target Compound | 16 | 32 |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxicity of piperazine derivatives on human breast cancer cells (MCF-7). The compound showed a dose-dependent decrease in cell viability with an IC50 value indicating significant anticancer potential .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Q & A
Q. How is 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine synthesized?
- Methodology : The synthesis involves nucleophilic substitution between 4-(2,4-dimethylphenyl)piperazine and 2,5-dichlorobenzenesulfonyl chloride. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under nitrogen, with triethylamine as a base to neutralize HCl byproducts. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) . Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-(2,4-dimethylphenyl)piperazine, 2,5-dichlorobenzenesulfonyl chloride | Core reaction |
| 2 | Triethylamine (2.2 equiv), DCM, 0°C → RT, 12h | Base for deprotonation |
| 3 | Column chromatography (EtOAc:hexane = 1:3) | Purification |
Q. What spectroscopic techniques confirm the compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : and NMR identify aromatic protons (δ 6.8–7.5 ppm), sulfonyl group integration, and piperazine ring conformation.
- IR Spectroscopy : Peaks at ~1150–1250 cm confirm sulfonyl (S=O) stretching .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHClNOS; calculated: 398.06 g/mol) .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodology :
- Antimicrobial Screening : Broth microdilution assays (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can selectivity for specific biological targets (e.g., receptors) be optimized?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methyl groups) to assess impact on binding. For example, replacing 2,5-dichlorophenyl with electron-withdrawing groups enhances receptor affinity .
- Molecular Docking : Use software (AutoDock Vina) to simulate interactions with targets (e.g., dopamine D3 receptor) and validate with in vitro binding assays (K measurements) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Environmental Stability Tests : Assess compound stability under varying pH (2–10), temperature (4–37°C), and solvent systems (DMSO, PBS) using HPLC to monitor degradation .
- Receptor Profiling : Compare off-target effects via broad-panel receptor binding assays (e.g., CEREP’s Psychoactive Drug Screening Program) .
Q. What strategies improve synthetic yield and scalability?
- Methodology :
- Catalyst Optimization : Test Pd/Cu catalysts for coupling efficiency (e.g., Ullmann-type reactions for aryl-sulfonyl bonds) .
- Flow Chemistry : Continuous flow systems reduce reaction time and improve reproducibility for multi-step syntheses .
Analytical & Mechanistic Questions
Q. How to develop a validated HPLC protocol for purity analysis?
- Methodology :
- Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min.
- Detection : UV at 254 nm; retention time ~8.2 min .
- Validation : Linearity (R > 0.999), LOD/LOQ (<1 ng/μL), precision (RSD <2%) .
Q. What is the compound’s mechanism of action in modulating apoptosis pathways?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
